

A Technical Guide to the Physicochemical Properties of 2-Bromo-2'-chloropropiophenone

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Compound of Interest

Compound Name: 2-Bromo-2'-chloropropiophenone

Cat. No.: B104426

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Introduction

2-Bromo-2'-chloropropiophenone is a halogenated aromatic ketone that serves as a key intermediate in organic synthesis. Its structural features, particularly the presence of a reactive α -bromo ketone and a chlorinated phenyl ring, make it a versatile building block for the synthesis of various pharmaceutical compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of **2-Bromo-2'-chloropropiophenone**, detailed experimental protocols for its synthesis, and a discussion of its chemical reactivity.

Physicochemical Properties

The physicochemical properties of **2-Bromo-2'-chloropropiophenone** are summarized in the table below. It is important to distinguish this isomer from its 3'-chloro and 4'-chloro counterparts, as their properties can differ.

Property	Value	Reference
CAS Number	75815-22-4	[1][2][3]
Molecular Formula	C ₉ H ₈ BrClO	[1][4]
Molecular Weight	247.52 g/mol	[1][4]
Appearance	Liquid	[5][6]
Boiling Point	140-143 °C at 15 Torr	[7]
Solubility	Expected to have moderate solubility in organic solvents.	[5]
Storage	Store at 2-8°C, sealed in a dry environment.	[2][8]

Experimental Protocols

The primary method for the synthesis of **2-Bromo-2'-chloropropiophenone** is the α -bromination of 2'-chloropropiophenone. This reaction can be achieved using various brominating agents and conditions.

Synthesis via α -Bromination of 2'-Chloropropiophenone with Molecular Bromine

This protocol describes the direct bromination using molecular bromine (Br₂), a common and effective method for preparing α -bromo ketones.[9]

Materials:

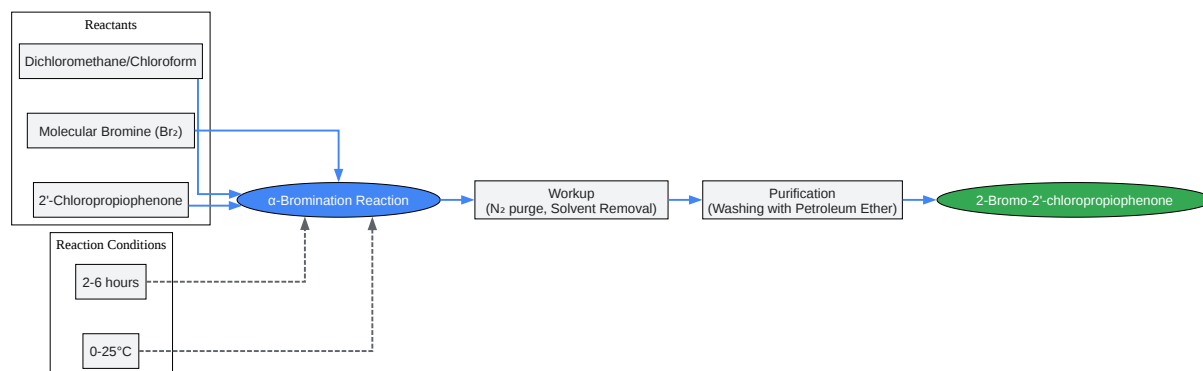
- 2'-Chloropropiophenone
- Molecular Bromine (Br₂)
- Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
- Anhydrous Aluminum Chloride (AlCl₃) (optional, as a catalyst)

- Nitrogen gas (N_2)
- Petroleum ether
- Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

- Dissolve 2'-chloropropiophenone in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. If using a catalyst, a small amount of anhydrous aluminum chloride can be added to the solution.^[9]
- Cool the solution to a controlled temperature, typically between 0-25°C, to manage the reaction rate and minimize side reactions.^[9]
- Slowly add a stoichiometric amount of molecular bromine, dissolved in the same solvent, to the reaction mixture via the dropping funnel with continuous stirring.
- After the addition is complete, allow the reaction to stir at a controlled temperature for a period of 2 to 6 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).^[9]
- Upon completion, bubble nitrogen gas through the reaction mixture to remove any excess bromine and the hydrogen bromide (HBr) byproduct.
- The solvent is then removed under reduced pressure (e.g., using a rotary evaporator).
- The resulting crude product can be purified by washing with a non-polar solvent like petroleum ether to remove impurities, followed by drying.

Diagram of Synthetic Workflow:



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Caption: Synthetic workflow for **2-Bromo-2'-chloropropiophenone**.

Reactivity and Applications

2-Bromo-2'-chloropropiophenone is a reactive molecule primarily due to the electrophilic carbon atom alpha to the carbonyl group, which is bonded to the bromine atom. This makes it susceptible to nucleophilic substitution reactions.[9]

- **Nucleophilic Substitution:** It readily reacts with primary and secondary amines to form α-aminoketones. This reactivity is fundamental to its use in the synthesis of various pharmacologically active compounds. For instance, the reaction with tert-butylamine is a key

step in the synthesis of bupropion and its analogs, although the commercially established synthesis of bupropion itself starts from the 3'-chloro isomer.[9]

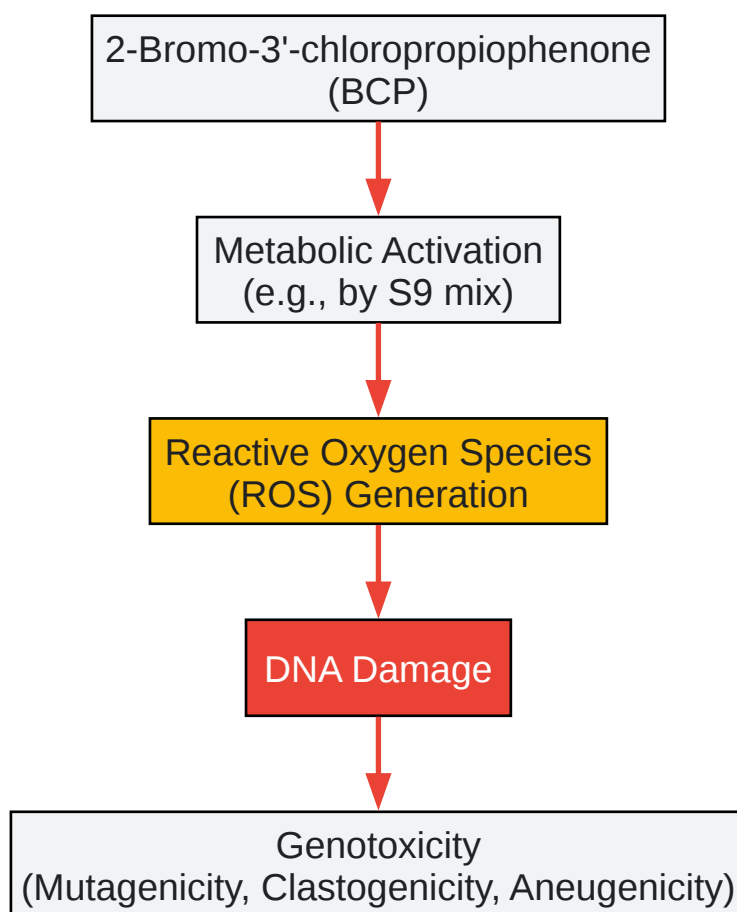
- Intermediate in Organic Synthesis: Beyond amine reactions, it can be used to synthesize other organic molecules. The α -bromo ketone moiety is a precursor for the construction of various heterocyclic systems, which are common scaffolds in medicinal chemistry.[9]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities and signaling pathways directly associated with **2-Bromo-2'-chloropropiophenone**. Its primary role in the scientific literature is as a chemical intermediate.[3]

It is important to note that a related isomer, 2-bromo-3'-chloropropiophenone (BCP), which is an impurity in the antidepressant bupropion, has been studied for its genotoxicity.[10] Studies have shown that BCP can induce the formation of reactive oxygen species (ROS), leading to mutagenic, clastogenic, and aneugenic effects.[10] This genotoxicity is thought to be mediated by its reactive metabolites.[10] While this information pertains to a different isomer, it highlights a potential area for toxicological investigation for **2-Bromo-2'-chloropropiophenone**.

Logical Relationship of Genotoxicity for the 3'-chloro Isomer:



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Caption: Postulated genotoxicity mechanism for the related 3'-chloro isomer.

Conclusion

2-Bromo-2'-chloropropiophenone is a valuable chemical intermediate with well-defined synthetic routes. Its physicochemical properties are distinct, and its reactivity is dominated by the α -bromo ketone functionality. While direct biological and signaling pathway data for this specific isomer are scarce, its structural similarity to other pharmacologically relevant compounds and their impurities suggests that further investigation into its biological effects is warranted. This guide provides a foundational understanding for researchers and professionals working with this compound.

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